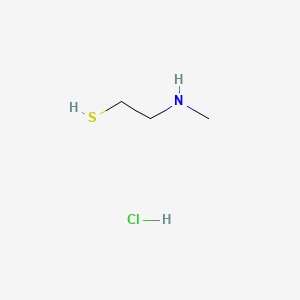

Ethanethiol, 2-(methylamino)-, hydrochloride

説明

BenchChem offers high-quality Ethanethiol, 2-(methylamino)-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanethiol, 2-(methylamino)-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(methylamino)ethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-4-2-3-5;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKDEYQSJVMWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187420 | |

| Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33744-33-1 | |

| Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33744-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033744331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanethiol, 2-(methylamino)-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(Methylamino)ethanethiol Hydrochloride

As a Senior Application Scientist in chemical biology and materials science, I often encounter bifunctional building blocks that require precise handling to unlock their full synthetic potential. 2-(Methylamino)ethanethiol hydrochloride (CAS: 33744-33-1), frequently referred to as N-methylcysteamine hydrochloride, is a prime example. Featuring both a nucleophilic sulfhydryl (-SH) group and a secondary amine (-NHCH₃), this compound serves as a critical linchpin in modern synthetic chemistry, peptide engineering, and the development of bioreducible polymers[1].

This guide provides an in-depth, field-validated analysis of its physicochemical properties, mechanistic reactivity, and detailed experimental protocols for advanced laboratory applications.

Physicochemical Profiling & Structural Dynamics

Understanding the physical and thermodynamic baseline of 2-(methylamino)ethanethiol hydrochloride is essential for rational experimental design. We predominantly utilize the hydrochloride salt form in the laboratory to prevent premature air oxidation of the thiol and to significantly enhance aqueous solubility[1].

The compound exhibits a highly polar and hydrophilic profile, which dictates the choice of solvents and chromatographic techniques used for its purification and analysis[2].

Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 2-(methylamino)ethanethiol hydrochloride |

| CAS Number | 33744-33-1[1] |

| Molecular Formula | C₃H₉NS · HCl (or C₃H₁₀ClNS) |

| Molecular Weight | 127.63 g/mol [2] |

| LogP | 0.422 (Highly hydrophilic)[2] |

| InChI Key | DFKDEYQSJVMWHX-UHFFFAOYSA-N |

| Physical State | Crystalline solid |

| Odor | Pungent, characteristic thiol (sulfurous/garlic-like)[1] |

| Solubility | Highly soluble in H₂O and polar protic solvents[1] |

Practical Insight: Due to its pungent odor and potential to irritate the respiratory system, all handling of the dry powder and concentrated solutions must be performed within a certified chemical fume hood[1].

Mechanistic Chemistry & Dual Reactivity

The synthetic utility of N-methylcysteamine stems directly from its pH-dependent bifunctional reactivity. By carefully modulating the pH of the reaction environment, we can selectively direct electrophilic attacks to either the sulfur or the nitrogen atom.

-

Thiol vs. Amine Nucleophilicity : Under mildly acidic to neutral conditions (pH 5–7), the secondary amine remains protonated as an ammonium salt. This renders the thiol group the primary nucleophilic center, allowing for selective S-alkylation or thioesterification[1]. Upon basification (pH > 9), the secondary amine is deprotonated, enabling N-alkylation or amide bond formation.

-

Thiazolidine Formation : N-methylcysteamine readily undergoes Michael addition with α,β-unsaturated aldehydes. The secondary amine facilitates an intramolecular cyclization following the initial sulfur attack, forming 3-methylthiazolidine derivatives. These heterocycles are highly valuable scaffolds in medicinal chemistry for developing antimicrobial and anti-inflammatory agents[3].

-

Oxidative Dimerization : In the presence of mild oxidants, the thiol groups oxidatively couple to form the disulfide dimer, N,N'-dimethylcystamine. This dimerization is a foundational step in synthesizing bioreducible poly(amido amine) (PAA) polymers for gene delivery vectors[4].

Figure 1: pH-dependent bifunctional reactivity and pathways of 2-(methylamino)ethanethiol.

Advanced Applications in Drug Development

Native Chemical Ligation (NCL)

In advanced peptide synthesis, N-methylcysteamine is utilized to generate N-methylcysteamine thioester peptides. The N-methyl modification provides critical steric hindrance that stabilizes the thioester against premature S-to-N acyl shifts—a common degradation pathway observed with standard cysteamine. This stabilization dramatically improves the efficiency and yield of ligation with N-terminal cysteine residues during the assembly of large synthetic proteins[5].

Bioreducible Gene Delivery Vectors

The oxidized dimer of N-methylcysteamine (N,N'-dimethylcystamine) is copolymerized with bis-acrylamides via Michael addition to yield poly(amido amine) (PAA) polymers. These polymers are capable of condensing plasmid DNA into nanoparticles. Once endocytosed by target cells, the reducing environment of the cytosol (rich in glutathione) cleaves the internal disulfide bonds of the PAA backbone, triggering the rapid release of the genetic payload[4].

Figure 2: Synthesis workflow for bioreducible poly(amido amine) gene delivery vectors.

Validated Experimental Protocols

To ensure robust reproducibility in your laboratory, the following protocols have been designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol 1: Controlled Oxidative Dimerization to N,N'-Dimethylcystamine

Objective : Synthesize the disulfide monomer required for PAA polymer synthesis[4]. Causality & Rationale : Iodine (I₂) is selected as the oxidant because its mild redox potential is highly selective for thiol-to-disulfide oxidation, completely preventing over-oxidation to sulfinic or sulfonic acids. Furthermore, the inherent color of iodine acts as a self-validating visual indicator for the reaction's endpoint.

Step-by-Step Methodology :

-

Dissolution : Dissolve 10.0 mmol of 2-(methylamino)ethanethiol hydrochloride in 15 mL of deionized water inside a round-bottom flask[4].

-

Oxidant Preparation : Prepare a saturated solution of Iodine (I₂) in ethanol (alternatively, an aqueous I₂/KI solution can be used to avoid organic solvents).

-

Titration : Add the I₂ solution dropwise to the aqueous thiol solution under vigorous magnetic stirring at room temperature[4].

-

Endpoint Detection : Continue the dropwise addition until a faint, persistent yellow/brown color remains in the solution. This visual cue indicates the complete consumption of the thiol and the presence of a slight, unreacted excess of iodine.

-

Neutralization : Adjust the pH of the solution to ~10 using 1 M NaOH. This step deprotonates the ammonium groups, converting the highly water-soluble salt into its free base form.

-

Extraction & Purification : Extract the aqueous phase with dichloromethane (DCM) (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N,N'-dimethylcystamine free base.

Protocol 2: Chromatographic Characterization (HPLC)

Objective : Quantify the purity of 2-(methylamino)ethanethiol and monitor for premature oxidation. Causality & Rationale : Due to the molecule's high polarity (LogP 0.422), low molecular weight, and lack of a strong UV chromophore, standard C18 reversed-phase chromatography often results in zero retention and severe peak tailing. A mixed-mode column combining hydrophobic and cation-exchange mechanisms is strictly required to retain the protonated amine[2].

Step-by-Step Methodology :

-

Column Selection : Install a mixed-mode solid-core column (e.g., Primesep 100, 150 x 4.6 mm)[2].

-

Mobile Phase Preparation : Prepare an isocratic mobile phase of Acetonitrile/Water (e.g., 30:70 v/v) containing 0.1% Trifluoroacetic acid (TFA). The acidic modifier ensures the secondary amine remains fully protonated, allowing it to interact strongly with the cation-exchange sites on the stationary phase.

-

Detection : Utilize an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). UV detection is generally inadequate as the compound has negligible absorbance above 210 nm.

-

Execution : Set the flow rate to 1.0 mL/min. Inject 10 µL of a 1 mg/mL sample dissolved directly in the mobile phase to prevent solvent-front distortion.

References

- CymitQuimica. "CAS 33744-33-1: Ethanethiol, 2-(methylamino)-".

- Sigma-Aldrich. "2-(methylamino)ethane-1-thiol hydrochloride | 33744-33-1".

- SIELC Technologies. "Ethanethiol, 2-(methylamino)-, hydrochloride".

- EvitaChem. "Buy Thiazolidine, 3-methyl-".

- Ovid. "GENE DELIVERY".

- Grokipedia. "Native Chemical Ligation".

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of Ethanethiol, 2-(methylamino)-, hydrochloride

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete crystal structure determination of Ethanethiol, 2-(methylamino)-, hydrochloride (CAS 33744-33-1). This document is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of small molecules. We will navigate the entire workflow, from initial sample characterization to the final crystallographic refinement, emphasizing the causal relationships behind experimental choices and the integration of complementary analytical techniques for a self-validating, robust structural analysis.

Introduction: The Significance of Crystalline Form in Drug Development

The three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is a fundamental property that dictates its physicochemical characteristics. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it influences critical parameters such as solubility, stability, bioavailability, and manufacturability. Ethanethiol, 2-(methylamino)-, hydrochloride, a molecule containing both a thiol and a secondary amine functional group, is encountered as a hydrochloride salt to improve its aqueous solubility.[1] The presence of these functional groups and its salt form suggests the potential for complex hydrogen bonding networks, which are instrumental in defining the crystal packing. A thorough crystal structure analysis provides an unambiguous 3D "picture" of the molecule, revealing details of its conformation, connectivity, and intermolecular interactions.[2] This knowledge is invaluable for understanding its behavior and for the rational design of new solid forms with optimized properties.

Table 1: Physicochemical Properties of Ethanethiol, 2-(methylamino)-, hydrochloride

| Property | Value | Source |

| CAS Number | 33744-33-1 | [1] |

| Molecular Formula | C3H9NS·HCl | [1] |

| Molecular Weight | 127.63 g/mol | [1] |

| Synonyms | 2-(Methylamino)ethane-1-thiol hydrochloride, 2-Mercapto-N-methylaminoethane hydrochloride | [1] |

| Functional Groups | Thiol, Secondary Amine, Hydrochloride Salt | [1] |

| Known Properties | Pungent odor, enhanced water solubility due to hydrochloride salt form. | [1] |

The Analytical Workflow: A Multi-Technique Approach

A robust crystal structure analysis does not rely solely on diffraction methods. Instead, it integrates various analytical techniques to build a comprehensive understanding of the material. This multi-pronged approach ensures the purity of the sample, provides insights into its thermal behavior, and corroborates the findings from diffraction studies.

Caption: A typical workflow for crystal structure analysis.

Pre-Crystallization Analysis: Laying the Groundwork

Before attempting to grow single crystals suitable for X-ray diffraction, a thorough characterization of the bulk material is essential. This preliminary analysis confirms the identity and purity of the sample and provides crucial information for designing the crystallization experiments.

Spectroscopic Confirmation

Infrared (IR) and Raman Spectroscopy are powerful techniques for confirming the presence of key functional groups.[3][4] For Ethanethiol, 2-(methylamino)-, hydrochloride, we would expect to observe characteristic vibrational modes.

Expected Spectroscopic Features:

-

N-H stretch: A broad absorption in the IR spectrum, typically in the range of 2700-2250 cm⁻¹, is characteristic of a secondary amine salt (R₂NH₂⁺).

-

S-H stretch: A weak absorption around 2550 cm⁻¹ in the IR and a more prominent peak in the Raman spectrum would indicate the presence of the thiol group.

-

C-H stretches: Found in the 3000-2850 cm⁻¹ region.

-

N-H bend: Around 1600-1500 cm⁻¹.

Any significant deviations from these expected ranges could suggest the presence of impurities or a different salt form.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability of the compound and can detect the presence of polymorphs or solvates.[5][6][7]

-

DSC Protocol:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

A sharp endotherm in the DSC thermogram would indicate the melting point of the compound. Multiple thermal events could suggest the presence of different crystalline forms (polymorphs) or the loss of solvent.[5]

-

-

TGA Protocol:

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

A weight loss in the TGA curve before decomposition would indicate the presence of a solvate. The temperature of decomposition provides information about the thermal stability of the compound.

-

The Art and Science of Crystallization

The success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal.[8] The goal is to grow a single, well-ordered crystal with dimensions of approximately 0.1-0.3 mm in all directions.[8]

Solvent Selection

The choice of solvent is critical. Given that the compound is a hydrochloride salt, polar protic solvents such as water, ethanol, and methanol are good starting points. The aim is to find a solvent in which the compound has moderate solubility.

Crystallization Techniques

Slow crystal growth is key to obtaining high-quality crystals.[8] Common methods include:

-

Slow Evaporation: A nearly saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Once crystals have formed, they should be examined under a polarizing microscope. A good single crystal will exhibit uniform extinction of polarized light every 90 degrees of rotation.[8]

X-Ray Diffraction: The Definitive Structural Probe

X-ray diffraction is the cornerstone of crystal structure analysis.[9][10] It relies on the principle that X-rays are diffracted by the electrons in a crystal lattice, producing a unique diffraction pattern that is a fingerprint of the crystal structure.[9][11]

Powder X-Ray Diffraction (PXRD)

PXRD is an essential technique for analyzing a polycrystalline (powder) sample.[12][13][14] It provides a rapid and non-destructive way to:

-

Confirm the crystalline nature of the bulk sample: Amorphous materials do not produce sharp diffraction peaks.[12]

-

Identify the crystalline phase: The resulting diffraction pattern can be compared to databases to identify known phases.[13][15]

-

Assess the purity of the bulk sample: The presence of additional peaks indicates crystalline impurities.

-

Provide data for unit cell determination (indexing).

PXRD Experimental Protocol:

-

A small amount of the finely ground sample is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

A detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD provides the detailed information required to solve the crystal structure, including unit cell dimensions, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.[2][9][16]

SCXRD Experimental Protocol:

-

A suitable single crystal is selected and mounted on a goniometer head.[9]

-

The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

-

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[9]

Caption: A simplified schematic of a single-crystal X-ray diffractometer.

From Diffraction Pattern to 3D Structure: Data Analysis and Refinement

The raw diffraction data is a collection of thousands of reflection intensities. Sophisticated software is used to process this data and ultimately determine the crystal structure.

-

Data Reduction and Integration: The intensities of the individual reflections are extracted from the diffraction images.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. This is typically done using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

The final refined structure is then validated to ensure its chemical and crystallographic reasonability.

The Expected Crystal Structure of Ethanethiol, 2-(methylamino)-, hydrochloride: A Hypothesis

Given the molecular structure, we can anticipate key features in the crystal packing. The protonated secondary amine (R₂NH₂⁺) and the chloride anion (Cl⁻) are expected to be linked by a strong charge-assisted hydrogen bond.[17] Furthermore, the thiol group (-SH) can act as a hydrogen bond donor, and the chloride ion can accept multiple hydrogen bonds.[17][18] This could lead to the formation of extended hydrogen-bonded networks, such as chains or sheets, which will dictate the overall crystal packing. The determination of the crystal structure will provide definitive answers to these hypotheses.

Conclusion

The crystal structure analysis of Ethanethiol, 2-(methylamino)-, hydrochloride is a multi-faceted process that requires a systematic and integrated approach. By combining spectroscopic and thermal analysis with both powder and single-crystal X-ray diffraction, a complete and unambiguous picture of the solid-state structure can be obtained. This detailed structural information is not merely an academic exercise; it is a critical component of modern drug development, enabling the rational selection and optimization of solid forms with desirable physicochemical properties.

References

-

X-Ray Powder Diffraction Analysis Guide. (n.d.). Scribd. Retrieved from [Link]

-

on powder x-ray diffraction (xrd) —general overview. (2016). ITWG GUIDELINE. Retrieved from [Link]

-

Bürgi, H. B., & Capelli, S. C. (2000). Models of thermal motion in small-molecule crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 56(5), 403-412. Retrieved from [Link]

-

Determination of Crystal Polymorphism by Thermal Analysis. (n.d.). Netzsch. Retrieved from [Link]

-

Powder diffraction investigations of some organic hydrochlorides. (2012). Powder Diffraction, 27(1), 1-6. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

-

High Pressure Single Crystal Diffraction at PX^2. (2017, January 16). Journal of Visualized Experiments, (119), e55120. Retrieved from [Link]

-

Powder Methods of X-Ray Analysis. (n.d.). Department of Physics - University of Toronto. Retrieved from [Link]

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry | UZH. Retrieved from [Link]

-

Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. (2020, May 14). Malvern Panalytical. Retrieved from [Link]

-

Crystal Spectroscopy. (n.d.). EBSCO. Retrieved from [Link]

-

Thermal And X Ray Crystallographic Study in Formulations. (2016, October 4). Neliti. Retrieved from [Link]

-

X-RAY POWDER DIFFRACTION. (n.d.). Imaging and Microscopy Facility. Retrieved from [Link]

-

Powder X-ray Diffraction Protocol/SOP. (n.d.). University of California, Berkeley. Retrieved from [Link]

-

X-ray single-crystal diffraction. (n.d.). FZU. Retrieved from [Link]

-

High-Temperature X-Ray Diffraction and Complementary Thermal Analysis. (n.d.). Sandia National Laboratories. Retrieved from [Link]

-

Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004, September 24). Journal of the American Chemical Society, 126(41), 13336-13343. Retrieved from [Link]

-

Thermal analysis. (n.d.). Wikipedia. Retrieved from [Link]

-

Crystal structure of hydrochloride salt, 2: (a) dimeric unit of... (n.d.). ResearchGate. Retrieved from [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). PhD thesis, University of Glasgow. Retrieved from [Link]

-

2-(dimethylamino)ethanethiol hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

How to analyze crystal structure and film characteristics without damaging the samples? (2018, January 25). iST. Retrieved from [Link]

- Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25). European Patent Office.

-

Ethanethiol, 2-(methylamino)-. (n.d.). PubChem. Retrieved from [Link]

-

A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. (2024, June 29). Engineered Science. Retrieved from [Link]

-

What can a crystal structure analysis do for you? (n.d.). Department of Chemistry | UZH. Retrieved from [Link]

-

Ethanethiol, 2-(methylamino)-, hydrochloride. (2018, May 16). SIELC Technologies. Retrieved from [Link]

-

Ethanethiol, 2-amino-, hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. CAS 33744-33-1: Ethanethiol, 2-(methylamino)-, hydrochlori… [cymitquimica.com]

- 2. chem.uzh.ch [chem.uzh.ch]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. espublisher.com [espublisher.com]

- 5. mt.com [mt.com]

- 6. media.neliti.com [media.neliti.com]

- 7. Thermal analysis - Wikipedia [en.wikipedia.org]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 11. physics.utoronto.ca [physics.utoronto.ca]

- 12. scribd.com [scribd.com]

- 13. nf-itwg.org [nf-itwg.org]

- 14. mcgill.ca [mcgill.ca]

- 15. istgroup.com [istgroup.com]

- 16. X-ray single-crystal diffraction | FZU [fzu.cz]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Navigating the Preclinical Safety Landscape of Ethanethiol, 2-(methylamino)-, hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and anticipated toxicity profile of Ethanethiol, 2-(methylamino)-, hydrochloride (CAS 33744-33-1) and outlines a robust strategy for its in vivo safety assessment. Due to the limited publicly available toxicological data for this specific molecule, this guide employs a scientifically justified read-across approach, leveraging data from structurally related aminothiols. The following sections detail the rationale for this approach, present the anticipated toxicological hazards, and provide detailed, field-proven experimental protocols based on international regulatory guidelines for a thorough preclinical safety evaluation. This document is intended to equip researchers, scientists, and drug development professionals with the necessary framework to make informed decisions and design a comprehensive safety assessment program for this and similar novel chemical entities.

Introduction and the Challenge of "Data-Poor" Compounds

Ethanethiol, 2-(methylamino)-, hydrochloride is a chemical compound featuring both a reactive thiol and a secondary amine functional group, making it of interest in various research and development applications, including organic synthesis and as a potential intermediate in pharmaceutical manufacturing.[1] Its hydrochloride salt form enhances water solubility, a key property for many biological applications.[1]

However, a significant challenge in the preclinical development of novel or specialized chemical entities like Ethanethiol, 2-(methylamino)-, hydrochloride is the frequent lack of comprehensive public safety data. A thorough search of scientific literature and regulatory databases reveals a paucity of specific toxicological studies for this compound. This "data-poor" status necessitates a structured and scientifically rigorous approach to safety assessment to protect both researchers and, ultimately, the public.

This guide, therefore, adopts a proactive and precautionary stance. We will first establish the anticipated toxicological profile through a read-across approach from a closely related analogue, 2-(Dimethylamino)ethanethiol hydrochloride, and general principles of aminothiol toxicology. Subsequently, we will delineate a comprehensive in vivo safety testing strategy grounded in established and internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

The Scientific Rationale for a Read-Across Approach

In the absence of direct toxicological data, a read-across approach is a scientifically accepted method in toxicology and risk assessment. This approach involves using data from a well-studied substance to predict the properties of a structurally similar, but less-studied, substance. The justification for this approach with Ethanethiol, 2-(methylamino)-, hydrochloride is its close structural similarity to 2-(Dimethylamino)ethanethiol hydrochloride. The only difference is the substitution on the amine group (methyl vs. dimethyl). This minor structural change is unlikely to significantly alter the fundamental toxicological properties related to the reactive thiol and amino groups.

Anticipated Toxicological Profile

Based on the read-across from 2-(Dimethylamino)ethanethiol hydrochloride and the general properties of aminothiols, the following toxicological profile for Ethanethiol, 2-(methylamino)-, hydrochloride is anticipated.

Acute Toxicity

While no oral or dermal LD50 data is available for Ethanethiol, 2-(methylamino)-, hydrochloride, the Safety Data Sheet for 2-(Dimethylamino)ethanethiol hydrochloride reports an intraperitoneal LD50 in mice of 280 mg/kg.[2] This suggests a moderate level of acute toxicity. It is reasonable to hypothesize a similar or slightly higher toxicity for the methylamino analogue.

Irritation and Sensitization

Safety data for 2-(Dimethylamino)ethanethiol hydrochloride consistently indicates that it is an irritant to the skin, eyes, and respiratory system.[3][4][5] The presence of the reactive thiol group and the basic amine functionality in Ethanethiol, 2-(methylamino)-, hydrochloride strongly suggests a similar irritant potential. Skin sensitization is also a potential hazard with compounds containing reactive functional groups.

Genotoxicity and Carcinogenicity

There is no available data on the genotoxic or carcinogenic potential of Ethanethiol, 2-(methylamino)-, hydrochloride or its dimethyl analogue. The presence of a reactive thiol group could theoretically lead to interactions with cellular macromolecules, including DNA. Therefore, a thorough genotoxicity assessment is a critical component of the safety evaluation.

Organ-Specific Toxicity

The toxicological properties of many chemicals are not fully investigated, and this holds true for aminothiols.[2] For 2-(Methylamino)ethanol, a structurally related compound, prolonged or repeated exposure may cause damage to the kidneys, testes, liver, and spleen.[6] A comprehensive safety assessment should, therefore, include a thorough histopathological examination of major organs.

The following table summarizes the anticipated toxicological hazards for Ethanethiol, 2-(methylamino)-, hydrochloride based on a read-across approach.

| Toxicological Endpoint | Anticipated Hazard | Justification (Read-Across and Chemical Properties) |

| Acute Oral Toxicity | Moderate | Based on the intraperitoneal LD50 of the dimethylamino analogue.[2] |

| Skin Irritation/Corrosion | Irritant | SDS for the dimethylamino analogue indicates skin irritation.[3][4][5] |

| Eye Irritation/Corrosion | Serious Irritant | SDS for the dimethylamino analogue indicates serious eye irritation.[3][4][5] |

| Respiratory Irritation | Irritant | SDS for the dimethylamino analogue indicates respiratory irritation.[3][4][5] |

| Skin Sensitization | Possible Sensitizer | Compounds with reactive functional groups have the potential for skin sensitization. |

| Genotoxicity | Unknown, Potential Concern | Reactive thiol group could potentially interact with DNA. |

| Repeat-Dose Toxicity | Unknown, Potential for Organ Toxicity | Structurally related compounds show potential for organ damage with repeated exposure.[6] |

A Phased In Vivo Safety Assessment Strategy

A tiered, or phased, approach to in vivo safety testing is recommended. This allows for go/no-go decisions at critical junctures and minimizes the use of animals, in line with the 3Rs principle (Replacement, Reduction, and Refinement). The following diagram illustrates the proposed workflow.

Caption: Proposed phased in vivo safety assessment workflow.

Phase 1: Acute Toxicity and Local Tolerance

The initial phase focuses on determining the acute systemic toxicity and local irritant effects of the compound.

Causality Behind Experimental Choices: The Up-and-Down Procedure is selected as it is a statistically efficient method that minimizes the number of animals required to estimate the LD50 and provides information on the signs of toxicity.[7]

Step-by-Step Methodology:

-

Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats), 8-12 weeks old.

-

Housing and Acclimatization: House animals in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing.

-

Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., water for injection or 0.5% carboxymethylcellulose). The concentration should be such that the dose can be administered in a volume not exceeding 1 mL/100 g body weight.[8]

-

Dosing: Administer a single oral dose by gavage. The initial dose level is selected based on available information (a conservative starting point would be around 100 mg/kg).

-

Observation: Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Dose Adjustment: If the animal survives, the dose for the next animal is increased by a factor of 3.2. If the animal dies, the dose for the next animal is decreased by the same factor.

-

Termination and Necropsy: At the end of the 14-day observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Causality Behind Experimental Choices: These studies are essential to assess the potential for local tissue damage upon accidental exposure. A sequential testing strategy is employed, starting with a single animal to avoid unnecessary animal use if severe effects are observed.[9][10]

Step-by-Step Methodology (Skin Irritation - OECD 404):

-

Animal Model: Use a single healthy young adult albino rabbit.

-

Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.

-

Application: Apply 0.5 g of the test substance (moistened with a small amount of a suitable vehicle if solid) to a small area (approximately 6 cm²) of the clipped skin and cover with a gauze patch.

-

Exposure: After a 4-hour exposure period, remove the patch and any residual test substance.

-

Observation: Score the skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Confirmatory Test: If no corrosive effects are observed, test two additional animals.

Step-by-Step Methodology (Eye Irritation - OECD 405):

-

Animal Model: Use a single healthy young adult albino rabbit.

-

Application: Gently pull the lower eyelid away from the eyeball and instill 0.1 g of the test substance into the conjunctival sac. Hold the eyelids together for about one second. The other eye serves as a control.

-

Observation: Examine the eye and score for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.[11]

-

Confirmatory Test: If no severe irritant or corrosive effects are observed, test two additional animals.

Phase 2: Genotoxicity Assessment

This phase aims to determine if the compound can cause genetic mutations or chromosomal damage.

Caption: Standard two-test battery for genotoxicity assessment.

A standard battery of tests is recommended, starting with an in vitro assay.

-

In Vitro Bacterial Reverse Mutation (Ames) Test: This initial screen assesses the potential for the compound to cause point mutations in bacteria.

-

In Vivo Micronucleus Test: If the Ames test is negative, an in vivo test is necessary to assess chromosomal damage in a mammalian system. This test is typically conducted in rodents and can often be integrated into a repeat-dose toxicity study to reduce animal use.

Phase 3: Repeat-Dose Toxicity Studies

This final phase evaluates the effects of repeated exposure to the compound and helps to identify a No-Observed-Adverse-Effect Level (NOAEL).

-

Dose-Range Finding Study: A short-term (e.g., 14-day) study in a rodent species to determine the appropriate dose levels for a longer-term study.

-

Subchronic Toxicity Study: A 28-day or 90-day study in a rodent species. This is a comprehensive study that includes daily clinical observations, weekly body weight and food consumption measurements, clinical pathology (hematology, clinical chemistry, urinalysis), and a full histopathological examination of all major organs and tissues at termination.

Conclusion and Forward-Looking Recommendations

The in vivo safety assessment of a "data-poor" compound like Ethanethiol, 2-(methylamino)-, hydrochloride requires a structured, evidence-based, and precautionary approach. While direct toxicological data is currently unavailable, a scientifically justified read-across from the structurally similar 2-(Dimethylamino)ethanethiol hydrochloride provides a reasonable starting point for hazard identification.

The phased in vivo testing strategy outlined in this guide, which is grounded in internationally accepted OECD guidelines, provides a robust framework for generating the necessary data to perform a comprehensive risk assessment. It is imperative that all in vivo studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and regulatory acceptance.

For drug development professionals, early and comprehensive safety and toxicity testing is critical to de-risk a project and prevent late-stage attrition. By following the principles and protocols detailed in this guide, researchers can confidently navigate the preclinical safety assessment of Ethanethiol, 2-(methylamino)-, hydrochloride and similar novel chemical entities.

References

-

SIELC Technologies. (2018, May 16). Ethanethiol, 2-(methylamino)-, hydrochloride. Retrieved from [Link]

-

National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

-

ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

-

European Chemicals Agency. (2016, July 5). Advice on skin and eye irritation testing helps reduce animal tests. Retrieved from [Link]

-

OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

-

Nucro-Technics. (2024, May 12). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). United States regulatory requirements for skin and eye irritation testing. Retrieved from [Link]

-

YesWeLab. (2025, October 14). OECD acute toxicity tests: an overview of the guidelines. Retrieved from [Link]

-

genOway. (2025, December 15). Preclinical Safety Assessment. Retrieved from [Link]

-

National Toxicology Program. (2012, October 2). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

-

Nucro-Technics. (2024, May 18). OECD 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

-

PubMed. (2009, February 15). Approaches to the assessment of stable and chemically reactive drug metabolites in early clinical trials. Retrieved from [Link]

-

Pharma Models. (2015, January 26). Pre-clinical Safety Assessment of Pharmaceutical Lead Candidates. Retrieved from [Link]

-

ECETOC. (n.d.). Eye Irritation Testing. Retrieved from [Link]

-

ACS Publications. (2009, February 16). Approaches to the Assessment of Stable and Chemically Reactive Drug Metabolites in Early Clinical Trials. Retrieved from [Link]

-

MDPI. (2024, January 31). Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. Retrieved from [Link]

-

Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]

-

PubMed. (2012, August 30). Recommendations for safety testing with the in vivo comet assay. Retrieved from [Link]

-

Altasciences. (n.d.). for a Successful Regulatory Submission. Retrieved from [Link]

-

PubMed. (2003, June 15). The safety testing of amino acids. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. Retrieved from [Link]

Sources

- 1. CAS 33744-33-1: Ethanethiol, 2-(methylamino)-, hydrochlori… [cymitquimica.com]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. aksci.com [aksci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. researchgate.net [researchgate.net]

- 9. United States regulatory requirements for skin and eye irritation testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

Application Note: Derivatization Strategies for 2-(Methylamino)ethanethiol Hydrochloride in Pharmaceutical Scaffold Design

Introduction and Scaffold Overview

2-(Methylamino)ethanethiol hydrochloride (CAS: 33744-33-1), also known as N-methylcysteamine hydrochloride, is a highly versatile bifunctional building block utilized extensively in organic synthesis and pharmaceutical development[1]. Featuring both a highly nucleophilic sulfhydryl (-SH) group and a secondary amine (-NHCH3), this molecule serves as a critical intermediate in the design of radioprotectants, peptide conjugates, and specialized drug delivery scaffolds.

Because thiols are prone to oxidative dimerization (forming disulfides) and both functional groups can act as nucleophiles, synthesizing derivatives requires precise chemoselectivity. This application note details field-proven, self-validating protocols for the selective derivatization of either the thiol or the amine group, grounded in pKa-driven mechanistic principles.

Physicochemical Properties

Understanding the baseline properties of the hydrochloride salt is essential for calculating stoichiometric equivalents and predicting solubility during derivatization[2].

| Property | Value | Analytical Significance |

| Chemical Formula | C3H9NS⋅HCl | Requires base neutralization for free-base activation. |

| Molecular Weight | 127.64 g/mol | Used for stoichiometric calculations. |

| Appearance | White to off-white crystalline solid | Hygroscopic; requires desiccated storage. |

| Odor | Pungent (sulfurous/garlic) | Necessitates handling in a fume hood[1]. |

| Solubility | Highly soluble in H2O and Methanol | Ideal for aqueous buffer reactions. |

Mechanistic Principles of Chemoselectivity

The core challenge in synthesizing derivatives of 2-(methylamino)ethanethiol is avoiding uncontrolled polymerization or bis-alkylation. The solution lies in the distinct acid dissociation constants (pKa) of its functional groups:

-

Thiol Group (-SH): pKa ≈ 8.2.

-

Protonated Secondary Amine (-NH2+CH3): pKa ≈ 10.5.

By strictly controlling the reaction pH, we can selectively activate one nucleophile over the other. At pH 7.5–8.0, the thiol is partially deprotonated to the highly reactive thiolate anion, while the amine remains protonated and non-nucleophilic. Conversely, at pH > 10.0 or in aprotic organic solvents with strong organic bases (e.g., DIPEA), the secondary amine becomes fully available for electrophilic attack.

Fig 1: Chemoselective derivatization pathways for 2-(methylamino)ethanethiol based on pH control.

Experimental Protocols

The following protocols are designed as self-validating systems. Each includes an In-Process Quality Control (IPQC) step to verify the success of the transformation before proceeding to isolation.

Protocol A: Chemoselective S-Alkylation (Synthesis of Thioethers)

This protocol targets the synthesis of S-alkyl derivatives while leaving the secondary amine intact as a hydrochloride salt.

Reagents:

-

2-(Methylamino)ethanethiol HCl (1.0 eq, 10 mmol, 1.28 g)

-

Alkylating Agent (e.g., Benzyl bromide) (0.95 eq, 9.5 mmol) Note: Sub-stoichiometric addition prevents over-alkylation.

-

Degassed Phosphate Buffer (0.1 M, pH 7.5)

-

Ellman’s Reagent (DTNB) for IPQC.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(methylamino)ethanethiol HCl in 20 mL of degassed phosphate buffer (pH 7.5) under an inert nitrogen atmosphere. Causality: Degassing the buffer removes dissolved oxygen, preventing the premature oxidation of the thiol into a disulfide dimer.

-

Addition: Cool the reaction vessel to 0°C in an ice bath. Dissolve the alkylating agent in 5 mL of miscible co-solvent (e.g., THF) and add dropwise over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20-25°C) for 2 hours.

-

IPQC (Self-Validation): Perform an Ellman’s test on a 10 µL aliquot. A lack of yellow color (absorbance at 412 nm) confirms the complete consumption of free thiols. If yellow persists, continue stirring.

-

Isolation: Wash the aqueous layer with diethyl ether to remove unreacted alkylating agent. Lyophilize the aqueous layer to yield the S-alkylated secondary amine hydrochloride.

Protocol B: N-Boc Protection (Synthesis of N-Protected Scaffolds)

This protocol masks the secondary amine, allowing downstream chemistry to be performed exclusively on the thiol.

Reagents:

-

2-(Methylamino)ethanethiol HCl (1.0 eq, 10 mmol, 1.28 g)

-

Di-tert-butyl dicarbonate ( Boc2O ) (1.1 eq, 11 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol)

-

Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Neutralization: Suspend the starting material in 30 mL of anhydrous DCM. Add DIPEA and stir for 15 minutes. Causality: The 2.5 equivalents of DIPEA neutralize the HCl salt and drive the pH equivalent high enough to fully deprotonate the secondary amine, making it highly nucleophilic.

-

Protection: Cool to 0°C. Add Boc2O dropwise.

-

Reaction: Stir for 4 hours, allowing the reaction to warm to room temperature.

-

IPQC (Self-Validation): Perform Thin Layer Chromatography (TLC) using Ninhydrin stain. The disappearance of the primary/secondary amine spot (which stains purple/red) indicates complete N-protection.

-

Isolation: Quench with 0.1 M HCl to neutralize excess DIPEA. Extract the organic layer, dry over Na2SO4 , and concentrate under reduced pressure.

Analytical Characterization (HPLC)

To verify the purity of the synthesized derivatives and monitor the consumption of the starting material, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is required. Because 2-(methylamino)ethanethiol is highly polar and lacks strong chromophores, specialized column chemistry is recommended[3].

Validated HPLC Method Parameters:

| Parameter | Specification | Rationale |

| Column | SIELC Newcrom R1 (or equivalent mixed-mode) | Provides retention for highly polar, basic amines without ion-pairing reagents[3]. |

| Mobile Phase | Acetonitrile (MeCN) / Water / H3PO4 | Phosphoric acid maintains low pH, ensuring sharp peak shapes for amines. |

| MS Compatibility | Replace H3PO4 with Formic Acid | Phosphoric acid suppresses ionization in LC-MS; formic acid allows for mass confirmation[3]. |

| Detection | UV at 210 nm or ELSD | Thiols and aliphatic amines have poor UV absorbance above 220 nm. |

Safety and Decontamination Protocols

While 2-(methylamino)ethanethiol is a standard laboratory reagent, it exhibits the pungent, noxious odor characteristic of low-molecular-weight thiols and can cause respiratory irritation[1].

-

Handling: All synthesis and derivatization must be conducted in a certified chemical fume hood.

-

Decontamination: Glassware and waste streams containing unreacted thiols should be treated with a 5% sodium hypochlorite (bleach) solution. Causality: Hypochlorite strongly oxidizes the volatile thiol (-SH) into a water-soluble, odorless sulfonate ( −SO3− ), permanently neutralizing the olfactory hazard before disposal.

References

-

[2] National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 202285, Ethanethiol, 2-(methylamino)-. Retrieved April 4, 2026, from [Link]

-

[3] SIELC Technologies. Application Note: Separation of Ethanethiol, 2-(methylamino)-, hydrochloride on Newcrom R1 HPLC column. Retrieved April 4, 2026, from [Link]

Sources

Application Notes and Protocols for In Vitro Assays Utilizing 2-(Methylamino)ethanethiol Hydrochloride

Authored by: Senior Application Scientist

Introduction: The Role of Aminothiols in Cytoprotection

2-(Methylamino)ethanethiol hydrochloride is a thiol-containing compound featuring a primary thiol group and a secondary amine.[1] This structure is characteristic of a class of compounds known as aminothiols, which are recognized for their potential roles in organic synthesis and as intermediates in the manufacturing of pharmaceuticals.[1] The presence of a thiol group, a strong reducing agent, and a protonatable amine group suggests its potential application as a cytoprotective agent, particularly against oxidative stress induced by radiation and certain chemical agents.

The protective effects of aminothiols are often attributed to their ability to scavenge free radicals, donate a hydrogen atom to repair damaged biomolecules, and modulate cellular processes involved in DNA repair and cell cycle progression.[2][3] A well-studied analogue, 2-[(aminopropyl)amino]ethanethiol (WR-1065), has demonstrated significant protective effects against DNA damage and mutagenesis induced by agents like bleomycin and ionizing radiation in vitro.[3][4] These protective mechanisms are a key area of investigation for developing agents that can mitigate the toxic side effects of cancer therapies.

This guide provides detailed protocols for evaluating the cytoprotective and DNA-protective effects of 2-(methylamino)ethanethiol hydrochloride in vitro. The following assays are designed to be robust and provide quantitative data on the compound's efficacy.

Protocol 1: Evaluation of Cytoprotective Effects using a Cell Viability Assay

This protocol describes a method to determine the ability of 2-(methylamino)ethanethiol hydrochloride to protect cultured mammalian cells from cytotoxicity induced by an oxidizing agent, such as hydrogen peroxide (H₂O₂). Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.

Scientific Rationale

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. By pre-incubating cells with 2-(methylamino)ethanethiol hydrochloride before exposing them to an oxidative challenge, we can quantify the compound's ability to preserve cell viability.

Experimental Workflow

Caption: Workflow for the MTT-based cytoprotection assay.

Materials and Reagents

-

2-(Methylamino)ethanethiol hydrochloride (CAS 33744-33-1)[1]

-

Mammalian cell line (e.g., V79 Chinese hamster cells, A549 human lung carcinoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Hydrogen peroxide (H₂O₂), 30% solution

-

MTT reagent (5 mg/mL in PBS)

-

MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Step-by-Step Protocol

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a 100 mM stock solution of 2-(methylamino)ethanethiol hydrochloride in sterile water.

-

Further dilute the stock solution in complete cell culture medium to prepare working concentrations (e.g., 2x final concentrations ranging from 0.1 mM to 10 mM).

-

-

Pre-treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 50 µL of the 2x working solutions of 2-(methylamino)ethanethiol hydrochloride to the respective wells.

-

For control wells (no pre-treatment), add 50 µL of fresh complete medium.

-

Incubate for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

Prepare a 2x working solution of H₂O₂ in complete medium. The final concentration should be determined from a preliminary dose-response experiment to identify the EC50 (e.g., 100-500 µM).

-

Add 50 µL of the 2x H₂O₂ solution to the wells already containing 50 µL of the compound or medium.

-

For "no damage" control wells, add 50 µL of complete medium.

-

Incubate for 24 hours at 37°C.

-

-

MTT Assay:

-

After the 24-hour incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of MTT solubilization solution to each well.

-

Gently pipette to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of the plate at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the "no damage" control.

-

Plot cell viability against the concentration of 2-(methylamino)ethanethiol hydrochloride.

-

Data Presentation

| Treatment Group | 2-(methylamino)ethanethiol HCl (mM) | H₂O₂ (µM) | Average Absorbance (570 nm) | % Cell Viability |

| Untreated Control | 0 | 0 | 1.25 | 100% |

| H₂O₂ Alone | 0 | 250 | 0.63 | 50.4% |

| + Compound | 0.1 | 250 | 0.75 | 60.0% |

| + Compound | 1 | 250 | 0.98 | 78.4% |

| + Compound | 5 | 250 | 1.15 | 92.0% |

| Compound Alone | 5 | 0 | 1.23 | 98.4% |

Protocol 2: Assessment of DNA Protection using the Alkaline Comet Assay

This protocol measures the ability of 2-(methylamino)ethanethiol hydrochloride to protect cellular DNA from single-strand breaks induced by an external damaging agent. The alkaline comet assay is a sensitive method for detecting DNA damage in individual cells.

Scientific Rationale

The comet assay, or single-cell gel electrophoresis, involves embedding cells in an agarose matrix on a microscope slide, lysing the cells, and then subjecting the liberated DNA to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and single-strand breaks, will migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. Pre-treatment with a protective agent is expected to reduce the extent of tail formation. This technique has been used to assess the protective effects of aminothiols like WR-1065 against DNA damage.[4]

Proposed Mechanism of DNA Protection

Caption: Proposed mechanism of DNA protection by radical scavenging.

Materials and Reagents

-

2-(Methylamino)ethanethiol hydrochloride

-

Cultured cells

-

Complete cell culture medium and PBS

-

DNA damaging agent (e.g., bleomycin or access to an X-ray irradiator)

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Comet assay slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope with appropriate filters

Step-by-Step Protocol

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with various concentrations of 2-(methylamino)ethanethiol hydrochloride for 1 hour.

-

Induce DNA damage:

-

Chemical: Treat with an agent like bleomycin for 30 minutes.

-

Radiation: Irradiate cells on ice with a defined dose of X-rays.

-

-

Include positive (damage only) and negative (no treatment) controls.

-

After treatment, immediately place cells on ice to halt DNA repair.

-

-

Slide Preparation:

-

Coat comet assay slides with a layer of 1% NMPA and allow to dry.

-

Trypsinize and resuspend treated cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Mix 10 µL of cell suspension with 90 µL of 1% LMPA (at 37°C).

-

Quickly pipette the mixture onto the pre-coated slide, spread with a coverslip, and place on ice for 10 minutes to solidify.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in ice-cold lysis solution.

-

Incubate at 4°C for at least 1 hour (can be left overnight).

-

-

Alkaline Unwinding and Electrophoresis:

-

Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.

-

Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are covered.

-

Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C.

-

Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Carefully remove the slides and wash them gently three times for 5 minutes each with neutralization buffer.

-

Stain the slides with a suitable DNA stain (e.g., 50 µL of SYBR Green at 1x concentration) for 5 minutes in the dark.

-

Rinse briefly with water and allow to dry.

-

-

Imaging and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Capture images of at least 50-100 randomly selected cells per slide.

-

Analyze the images using specialized comet assay software to quantify DNA damage (e.g., % tail DNA, tail moment).

-

Data Interpretation

A significant reduction in the % tail DNA or tail moment in cells pre-treated with 2-(methylamino)ethanethiol hydrochloride compared to the "damage only" control indicates a protective effect. A dose-dependent decrease in DNA damage would further support the compound's efficacy.

Trustworthiness and Self-Validation

To ensure the validity of the results obtained from these protocols, the following controls are essential:

-

Negative Control (Untreated): Establishes the baseline viability and level of DNA damage in healthy cells.

-

Positive Control (Damage Only): Confirms that the damaging agent is effective at inducing cytotoxicity or DNA damage.

-

Compound Toxicity Control: The compound is tested alone (without the damaging agent) to ensure it is not toxic at the concentrations used for protection.

-

Dose-Response Curves: Both the damaging agent and the protective compound should be tested across a range of concentrations to establish dose-dependent effects.

By including these controls, the experimental system becomes self-validating, providing confidence in the observed protective effects.

References

-

Magano, J., Chen, M. H., Clark, J. D., & Nussbaumer, T. (2006). 2-(Diethylamino)ethanethiol, a new reagent for the odorless deprotection of aromatic methyl ethers. The Journal of Organic Chemistry, 71(18), 7103–7105. [Link]

-

Magano, J., Chen, M. H., Clark, J. D., & Nussbaumer, T. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. ResearchGate. [Link]

-

Nagy, B., & Grdina, D. J. (1990). Protective effects of 2-[(aminopropyl)amino] ethanethiol against bleomycin and nitrogen mustard-induced mutagenicity in V79 cells. Mutation research, 241(3), 269–276. [Link]

-

Organic Chemistry Portal. (n.d.). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. [Link]

-

NIST. (n.d.). 2-(dimethylamino)ethanethiol hydrochloride. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Influence of different radioprotective compounds on radiotolerance and cell cycle distribution of human progenitor cells of granulocytopoiesis in vitro. [Link]

-

Carroll, F. I., & Wall, M. E. (1970). N-Substituted Aminoethanethiols and N-Substituted Aminoethanethiol S-Sulfonic Acids as Radioprotective Agents. Journal of Pharmaceutical Sciences, 59(9), 1350–1352. [Link]

-

Chapman, J. D., Reuvers, A. P., Borsa, J., & Greenstock, C. L. (1973). Chemical Radioprotection and Radiosensitization of Mammalian Cells Growing in Vitro. OSTI.GOV. [Link]

-

Grdina, D. J., Nagy, B., Hill, C. K., Wells, R. L., & Peraino, C. (1985). The effect of 2-[(aminopropyl)amino] ethanethiol (WR1065) on radiation-induced DNA damage and repair and cell progression in V79 cells. British journal of cancer. Supplement, 7, 51–55. [Link]

-

Dolgacheva, V. O., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. [Link]

-

SIELC Technologies. (2018, May 16). Ethanethiol, 2-(methylamino)-, hydrochloride. [Link]

Sources

- 1. CAS 33744-33-1: Ethanethiol, 2-(methylamino)-, hydrochlori… [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The effect of 2-[(aminopropyl)amino] ethanethiol (WR1065) on radiation-induced DNA damage and repair and cell progression in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of 2-[(aminopropyl)amino] ethanethiol against bleomycin and nitrogen mustard-induced mutagenicity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation and Handling of Ethanethiol, 2-(methylamino)-, hydrochloride Stock Solutions: An Application Note

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective preparation, handling, and storage of stock solutions of Ethanethiol, 2-(methylamino)-, hydrochloride (CAS RN: 33744-33-1). Due to the compound's chemical properties, including its thiol group and hydrochloride salt form, specific procedures are necessary to ensure experimental reproducibility, user safety, and the stability of the prepared solutions. This document outlines the material's characteristics, detailed safety protocols, step-by-step procedures for solubility testing and stock solution preparation, and best practices for storage and disposal.

Introduction: Understanding Ethanethiol, 2-(methylamino)-, hydrochloride

Ethanethiol, 2-(methylamino)-, hydrochloride is a bifunctional organic molecule featuring a reactive thiol (mercaptan) group and a secondary amine, presented as a hydrochloride salt.[1] The presence of the thiol group makes it a valuable nucleophile in various organic synthesis reactions, while the amine moiety can participate in a range of chemical transformations.[1] The hydrochloride salt form generally enhances the aqueous solubility of the compound.[1]

Like many thiol-containing compounds, Ethanethiol, 2-(methylamino)-, hydrochloride is characterized by a strong, pungent odor.[1] Its reactivity and potential for air and moisture sensitivity necessitate careful handling and storage to prevent degradation and ensure the integrity of experimental results.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethanethiol, 2-(methylamino)-, hydrochloride is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 33744-33-1 | [3] |

| Molecular Formula | C₃H₉NS · HCl | [1][3] |

| Molecular Weight | 127.63 g/mol | [3] |

| Appearance | Typically a solid | |

| Odor | Pungent, characteristic of thiols | [1] |

Safety First: Hazard Identification and Risk Mitigation

Ethanethiol, 2-(methylamino)-, hydrochloride is classified as a hazardous substance and requires strict adherence to safety protocols.

Hazard Summary

-

Irritant: Causes skin, eye, and respiratory system irritation.[2][4]

-

Harmful: May be harmful if swallowed or inhaled.[4]

-

Stench: Possesses a strong, unpleasant odor.[1]

-

Hygroscopic and Air/Moisture Sensitive: Can absorb moisture from the air, potentially leading to degradation.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A laboratory coat is required.

-

Respiratory Protection: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Engineering Controls

-

Chemical Fume Hood: A properly functioning chemical fume hood is essential for all weighing, dissolution, and aliquoting steps.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible.

Experimental Protocols

The following protocols are designed to provide a systematic approach to the preparation and handling of Ethanethiol, 2-(methylamino)-, hydrochloride stock solutions.

Workflow for Stock Solution Preparation

Sources

Application Notes and Protocols for Ethanethiol, 2-(methylamino)-, hydrochloride as a Radioprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ionizing radiation poses a significant threat to living organisms by inducing a cascade of damaging events at the cellular level, primarily through the generation of reactive oxygen species (ROS) and direct DNA damage.[1][2] The development of effective radioprotective agents is a critical area of research for applications in radiotherapy, occupational safety in radiation environments, and emergency preparedness. Aminothiols have emerged as a promising class of radioprotectors, with their efficacy attributed to a combination of mechanisms including free radical scavenging, hydrogen donation to damaged molecules, and modulation of DNA repair processes.[3][4]

This document provides detailed application notes and protocols for the investigation of ethanethiol, 2-(methylamino)-, hydrochloride (CAS: 33744-33-1) as a potential radioprotective agent. While direct experimental data for this specific compound is limited in publicly available literature, we will leverage the extensive research on its close structural analogs, such as WR-1065 (2-[(aminopropyl)amino]ethanethiol), to provide a robust framework for its evaluation.[5] This guide is intended to equip researchers with the foundational knowledge and practical methodologies to explore the radioprotective potential of this compound.

Compound Profile: Ethanethiol, 2-(methylamino)-, hydrochloride

-

Chemical Name: 2-(Methylamino)ethanethiol hydrochloride

-

Synonyms: 2-(Methylamino)ethane-1-thiol hydrochloride[6]

-

CAS Number: 33744-33-1[6]

-

Molecular Formula: C₃H₁₀ClNS

-

Molecular Weight: 127.64 g/mol

-

Structure:

-

Key Features: This compound possesses a terminal thiol (-SH) group, which is crucial for its antioxidant and radical scavenging properties, and a secondary amine group that can be protonated, influencing its solubility and interaction with biological molecules like DNA. The hydrochloride salt form enhances its aqueous solubility.[3]

Synthesis Overview

A general method for the synthesis of 2-(dialkylamino)ethanethiols involves the formation of an isothiouronium salt from the corresponding 2-(dialkylamino)ethyl chloride and thiourea, followed by alkaline hydrolysis.[7]

Caption: Mechanisms of aminothiol-mediated radioprotection.

In Vitro Evaluation of Radioprotective Efficacy

Cell Culture and Irradiation

-

Cell Lines: A variety of human and rodent cell lines can be used. Commonly used lines for radioprotection studies include:

-

Human lung fibroblasts (e.g., V79) [5] * Human peripheral blood lymphocytes

-

Human keratinocytes (e.g., HaCaT)

-

Chinese Hamster Ovary (CHO) cells

-

-

Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

Irradiation: Use a calibrated gamma irradiator (e.g., ¹³⁷Cs or ⁶⁰Co source) or an X-ray machine. Doses will vary depending on the cell line and endpoint being measured (typically 2-10 Gy).

Protocol: Colony Formation (Clonogenic) Assay

This assay is the gold standard for assessing the long-term survival of cells after radiation exposure. [8][9][10][11] Objective: To determine the ability of ethanethiol, 2-(methylamino)-, hydrochloride to protect cells from radiation-induced reproductive death.

Materials:

-

Cultured cells in exponential growth phase

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanethiol, 2-(methylamino)-, hydrochloride stock solution

-

6-well or 100 mm culture dishes

-

Gamma irradiator or X-ray source

-

Fixing solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed a predetermined number of cells into culture dishes. The number of cells will depend on the radiation dose and the expected survival fraction (typically ranging from 100 to 50,000 cells per dish).

-

Allow cells to attach overnight.

-

-

Drug Treatment:

-

Prepare a range of concentrations of ethanethiol, 2-(methylamino)-, hydrochloride in complete culture medium. Based on studies with WR-1065, a starting range of 0.1 mM to 5 mM could be explored. [5] * Remove the old medium from the cells and add the drug-containing medium.

-

Incubate for a specific period before irradiation (e.g., 30-60 minutes).

-

-

Irradiation:

-

Transport the cells to the irradiator.

-

Expose the cells to the desired dose of radiation. Include a non-irradiated control group and a radiation-only control group.

-

-

Post-Irradiation Culture:

-

Remove the drug-containing medium and replace it with fresh, complete culture medium.

-

Incubate the cells for 7-14 days, or until colonies of at least 50 cells are visible in the control plates. [8][9]5. Fixing and Staining:

-

Remove the medium and gently wash the dishes with PBS.

-

Add the fixing solution and incubate for 15 minutes.

-

Remove the fixing solution and add the crystal violet staining solution. Incubate for 15-30 minutes.

-

Wash the dishes with water and allow them to air dry.

-

-

Colony Counting and Data Analysis:

-

Count the number of colonies containing ≥50 cells.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = PE of treated group / PE of control group

-

Plot the surviving fraction as a function of radiation dose on a semi-logarithmic scale.

-

The Dose Modification Factor (DMF) can be calculated as the ratio of the radiation dose required to produce a given level of cell killing in the presence of the drug to the dose required for the same level of killing in the absence of the drug.

-

| Treatment Group | Radiation Dose (Gy) | Drug Concentration (mM) | Plating Efficiency (%) | Surviving Fraction |

| Control | 0 | 0 | 95 | 1.00 |

| Drug Only | 0 | 1 | 92 | 0.97 |

| Radiation Only | 4 | 0 | 25 | 0.26 |

| Drug + Radiation | 4 | 1 | 55 | 0.58 |

Table 1: Example Data from a Colony Formation Assay

Protocol: In Vitro Micronucleus Assay

This assay assesses DNA damage by quantifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. [1][12][13][14] Objective: To determine if ethanethiol, 2-(methylamino)-, hydrochloride can reduce radiation-induced chromosomal damage.

Materials:

-

Cultured cells (e.g., human lymphocytes, CHO cells)

-

Complete culture medium

-

Ethanethiol, 2-(methylamino)-, hydrochloride stock solution

-

Cytochalasin B (to block cytokinesis)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Microscope slides

-

DNA stain (e.g., Giemsa, DAPI)

Procedure:

-

Cell Treatment and Irradiation:

-

Treat cells with the test compound and irradiate as described for the colony formation assay.